N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a benzothiazole core substituted with dimethyl groups at positions 5 and 4. The molecule is further modified with a 4-(methylsulfonyl)phenyl group and a pyridin-3-ylmethyl moiety, which may enhance its biological activity, particularly in enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-11-21-22(12-17(16)2)31-24(26-21)27(15-19-5-4-10-25-14-19)23(28)13-18-6-8-20(9-7-18)32(3,29)30/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIHNNIWQFUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 481.6 g/mol. Its structure features a benzothiazole moiety that is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can inhibit enzymatic activity or modulate signaling pathways, impacting various biological processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, disrupting their normal function.
- Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways, providing therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds in the benzothiazole class. For instance, compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| Test Compound | 27 (Staphylococcus epidermidis) | 22 (Staphylococcus aureus) | 22 (Escherichia coli) |
| Ciprofloxacin | 19 | 18 | 16 |
These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties compared to established antibiotics like ciprofloxacin .
Anti-inflammatory Activity
In vitro studies have indicated that compounds within this class can reduce inflammatory markers in cell cultures. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies
- Study on Pain Models : A study investigated the analgesic effects of benzothiazole derivatives in animal models of pain. The results indicated that certain derivatives significantly reduced pain responses, suggesting potential applications in pain management .
- Dual Inhibition Studies : Research has focused on developing dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Compounds similar to this compound have shown promise as dual inhibitors, potentially leading to enhanced therapeutic efficacy with reduced side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a benzothiazole-acetamide scaffold with derivatives reported in –4, but its substituents differ significantly:
- Benzothiazole core: The 5,6-dimethyl substitution contrasts with the 5,6-methylenedioxy group in –4 compounds (e.g., 3a–3k).
- N-Substituents : The pyridin-3-ylmethyl group at the acetamide nitrogen is unique, while analogs in –4 feature piperazine, triazole, or thio-linked substituents (e.g., 3d: 4-phenylpiperazine; 3c: 1-methyl-1H-tetrazol-5-ylthio). The pyridine ring may enhance π-π stacking interactions in biological targets.
- Arylacetamide side chain : The 4-(methylsulfonyl)phenyl group introduces a strong electron-withdrawing sulfonyl moiety, which is absent in –4 compounds. This group may improve binding affinity to enzymes like BACE-1 or cholinesterases by mimicking transition-state intermediates .
Physicochemical Properties
Comparative Analysis with Other Acetamide Derivatives
describes 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, a structurally distinct acetamide with a dichlorophenyl-thiazole framework. Key differences include:
- Substituent Effects : The dichlorophenyl group in provides steric and electronic effects distinct from the methylsulfonylphenyl group in the target compound. Chlorine atoms may enhance halogen bonding, while the sulfonyl group offers stronger polarity.
- Crystal Packing : ’s compound forms 1-D chains via N–H⋯N hydrogen bonds , whereas the target compound’s pyridine and sulfonyl groups may promote alternative packing modes or solubility profiles.
Research Implications
The target compound’s structural uniqueness positions it as a candidate for:
- Neurodegenerative Disease Research: Potential dual inhibition of AChE and BACE-1, as seen in analogs .
- Drug Design Optimization : The pyridinylmethyl and methylsulfonyl groups offer tunable parameters for enhancing selectivity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
